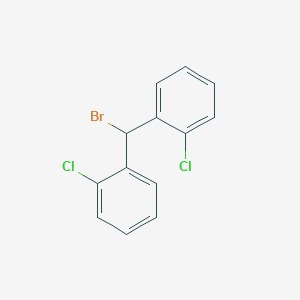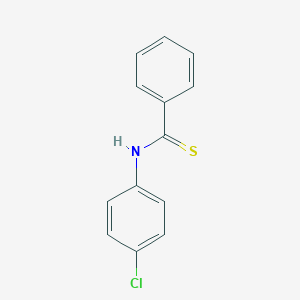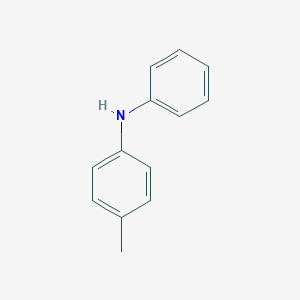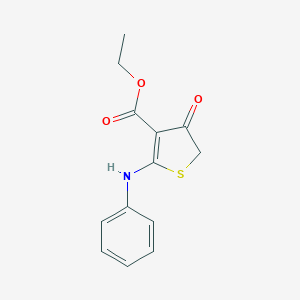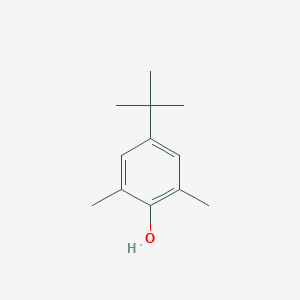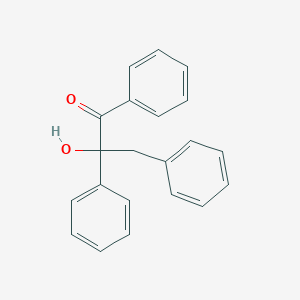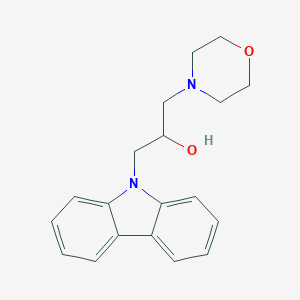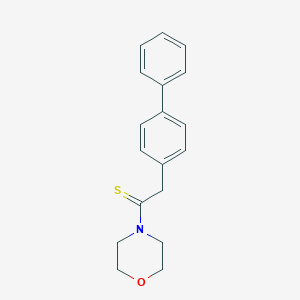
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and is a thione derivative of 4-phenylphenylethanolamine.
Mechanism Of Action
The exact mechanism of action of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is not fully understood. However, studies have shown that it can act as a chelating agent for metal ions, leading to changes in its fluorescence properties.
Biochemical And Physiological Effects
Studies have shown that MPTP can induce oxidative stress in cells, leading to the activation of various signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. However, one of the limitations is its potential toxicity, which can affect the accuracy of the results.
Future Directions
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has a wide range of potential applications in various fields. Some of the future directions for research include its use in drug delivery systems, as a fluorescent probe for bioimaging, and as a catalyst for organic reactions. Further studies are also needed to explore its potential toxicity and biocompatibility for its safe use in various applications.
In conclusion, 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is a promising compound with potential applications in various scientific fields. Its ability to detect metal ions with high sensitivity and selectivity makes it a valuable tool for researchers. However, further studies are needed to explore its potential toxicity and biocompatibility for its safe use in various applications.
Synthesis Methods
The synthesis of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione involves the reaction of 4-phenylphenylethanolamine with carbon disulfide in the presence of morpholine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a ligand for metal ion sensing and detection. The thione group in MPTP can coordinate with metal ions, leading to changes in its fluorescence properties, which can be used for the detection of metal ions in biological and environmental samples.
properties
CAS RN |
5428-57-9 |
|---|---|
Product Name |
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione |
Molecular Formula |
C18H19NOS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-morpholin-4-yl-2-(4-phenylphenyl)ethanethione |
InChI |
InChI=1S/C18H19NOS/c21-18(19-10-12-20-13-11-19)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9H,10-14H2 |
InChI Key |
JTXKUELKOQEINN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Other CAS RN |
5428-57-9 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



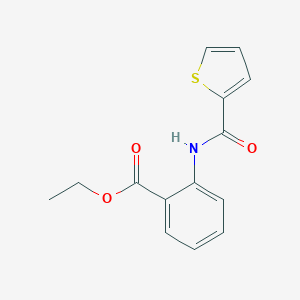
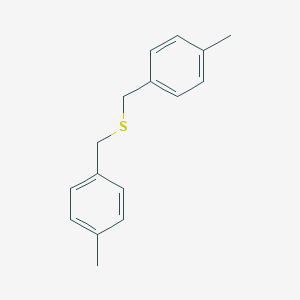
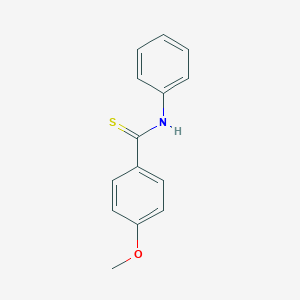
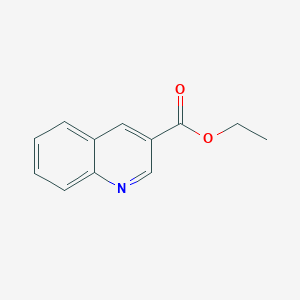
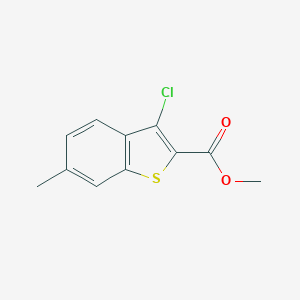
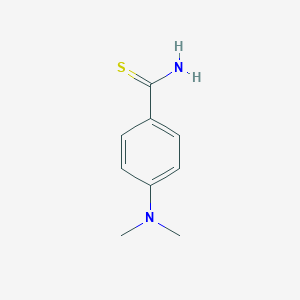
![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
